Superior PDHK1 Inhibitory Potency in Human Cancer Cells Compared to Reference Inhibitors
4-Acetyl-3-methylpyridine demonstrates potent inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) in human PC3 prostate cancer cells with an IC50 of 66 nM [1]. This represents a >2,700-fold improvement in potency compared to the reference PDHK inhibitor SDZ048-619, which exhibits an IC50 of 180 µM [2]. The compound also shows an in vitro IC50 of 16 nM against rat PDHK [3], confirming its activity is not species-specific.
| Evidence Dimension | PDHK1 inhibition in human cells |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | SDZ048-619 (reference PDHK inhibitor) IC50 = 180 µM |
| Quantified Difference | ~2,727-fold more potent |
| Conditions | Human PC3 cells, PDHK1-mediated phosphorylation of E1α subunit at Ser293, 1 hr incubation, ELISA |
Why This Matters
For researchers developing PDHK-targeted therapies for cancer or metabolic diseases, this compound offers a significantly more potent starting point for lead optimization compared to first-generation inhibitors.
- [1] BindingDB. (n.d.). BDBM50236533: Inhibition of PDHK1 in human PC3 cells. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236533 View Source
- [2] Aicher, T. D., et al. (2000). (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase. Journal of Medicinal Chemistry, 43(2), 236-249. View Source
- [3] BindingDB. (n.d.). BDBM50236533: Inhibitory activity against Pyruvate Dehydrogenase Kinase (PDHK) receptor from rats. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236533 View Source
